molecular formula C15H23NO2 B2521737 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde CAS No. 881040-95-5

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde

Cat. No.: B2521737
CAS No.: 881040-95-5
M. Wt: 249.354
InChI Key: JEZNZSCGDOUWQM-UHFFFAOYSA-N
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Description

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H23NO2 It is a benzaldehyde derivative, characterized by the presence of a diisopropylamino group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with diisopropylamine and formaldehyde. This reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide or potassium carbonate. The reaction proceeds through a Mannich reaction mechanism, where the diisopropylamino group is introduced to the benzaldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 3-[(Diisopropylamino)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(Diisopropylamino)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diisopropylamino group may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the diisopropylamino group, making it less reactive in certain chemical reactions.

    3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde: Similar structure but with a dimethylamino group instead of a diisopropylamino group, leading to different chemical properties.

Uniqueness

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is unique due to the presence of the bulky diisopropylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for developing new materials with specific properties.

Properties

IUPAC Name

3-[[di(propan-2-yl)amino]methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)9-14-8-13(10-17)6-7-15(14)18-5/h6-8,10-12H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZNZSCGDOUWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=CC(=C1)C=O)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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